2-(4-Nitrophenyl)-1lambda~6~-thietane-1,1-dione
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Overview
Description
2-(4-Nitrophenyl)-1lambda~6~-thietane-1,1-dione is a chemical compound characterized by the presence of a nitrophenyl group attached to a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1lambda~6~-thietane-1,1-dione typically involves the reaction of 4-nitrophenyl derivatives with thietane precursors under controlled conditions. One common method includes the nitration of phenol to produce 4-nitrophenol, which is then reacted with thietane derivatives in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification and isolation steps to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-1lambda~6~-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as methanol and dichloromethane are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include 4-aminophenyl derivatives, nitro-substituted thietanes, and other functionalized thietane compounds .
Scientific Research Applications
2-(4-Nitrophenyl)-1lambda~6~-thietane-1,1-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1lambda~6~-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular processes and enzyme activities. The thietane ring may also interact with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A phenolic compound with similar nitro functionality but lacking the thietane ring.
4-Nitrophenylchloroformate: A compound used in the synthesis of carbamates with antimicrobial and antioxidant activities.
Uniqueness
2-(4-Nitrophenyl)-1lambda~6~-thietane-1,1-dione is unique due to the combination of the nitrophenyl group and the thietane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
61332-75-0 |
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Molecular Formula |
C9H9NO4S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
2-(4-nitrophenyl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H9NO4S/c11-10(12)8-3-1-7(2-4-8)9-5-6-15(9,13)14/h1-4,9H,5-6H2 |
InChI Key |
LSFKLEGRMHLLEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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